
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4O2S and its molecular weight is 438.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a member of the imidazole derivative family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An imidazole ring , contributing to its biological reactivity.
- A thioether linkage , which may influence its interaction with biological targets.
- An acetamide group , enhancing solubility and bioavailability.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈ClN₃OS |
Molecular Weight | 348.87 g/mol |
CAS Number | 1207045-37-1 |
Antimicrobial and Antifungal Properties
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of various pathogens by disrupting their cellular processes.
Mechanism of Action:
- The compound may act as an enzyme inhibitor, targeting specific metabolic pathways in microorganisms.
- It has been observed to modulate receptor activity, potentially affecting signaling pathways involved in inflammation and infection.
Anticancer Potential
The anticancer properties of imidazole derivatives have been widely studied. This compound has demonstrated cytotoxic effects against several cancer cell lines:
Case Study Findings
-
Cytotoxicity Assay Results:
- The compound exhibited IC₅₀ values ranging from 2.38 to 3.77 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines.
- Induction of apoptosis was noted, with increased early and late apoptotic cell populations correlating with higher concentrations of the compound.
-
Structure-Activity Relationship (SAR):
- Variations in substituents on the imidazole ring significantly influenced biological activity. For instance, compounds with electron-withdrawing groups showed enhanced potency.
- The presence of bulky lipophilic groups at specific positions improved cytotoxic activity.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is crucial for its therapeutic applications. Preliminary studies suggest that it may inhibit enzymes involved in cancer cell proliferation and microbial metabolism.
Research Findings Summary
Recent studies have focused on the following aspects:
Study Focus | Findings |
---|---|
Antimicrobial Activity | Effective against multiple bacterial strains. |
Antifungal Activity | Significant inhibition of fungal growth observed. |
Cytotoxicity | Induces apoptosis in cancer cell lines. |
Enzyme Inhibition | Potential to inhibit key metabolic enzymes. |
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-14-6-8-16(9-7-14)19-12-24-22(27(19)18-5-3-4-17(23)11-18)30-13-21(28)25-20-10-15(2)29-26-20/h3-12H,13H2,1-2H3,(H,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJZKNHILMLROT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NOC(=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.